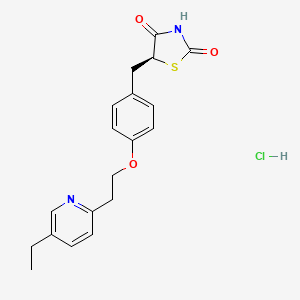

Pioglitazone hydrochloride, (S)-

Übersicht

Beschreibung

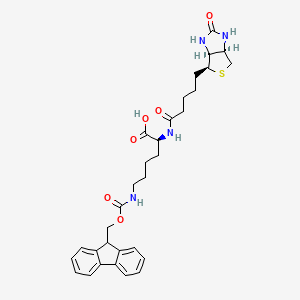

Pioglitazone hydrochloride, (S)- is a useful research compound. Its molecular formula is C19H21ClN2O3S and its molecular weight is 392.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality Pioglitazone hydrochloride, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pioglitazone hydrochloride, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Analytical Methods Development

Stability-Indicating Densitometric RP-TLC Method : A method for analyzing pioglitazone hydrochloride in bulk material and pharmaceutical formulations was developed. This method is sensitive and accurate, enabling the separation of the drug from its degradation products (Shirkhedkar & Surana, 2009).

Spectrofluorometric Method : A rapid, accurate, and cost-effective spectrofluorometric method was developed for the analysis of pioglitazone hydrochloride in bulk and pharmaceutical dosage forms (Alyami et al., 2020).

Comparison of Spectrophotometric and HPLC Methods : This study compared the robustness of spectrophotometric and high-performance liquid chromatographic methods for determining pioglitazone in solid dosage forms, with HPLC showing more sensitivity and accuracy (Zahid et al., 2021).

Complexation and Formulation Studies

Complexation with β-Cyclodextrin : A study on the complexation of pioglitazone hydrochloride with β-cyclodextrin using NMR spectroscopy revealed the formation of stable inclusion complexes, indicating potential for enhanced drug delivery (Ali & Upadhyay, 2008).

Nanostructured Hybrid Material for Skin Ulcer Treatment : Pioglitazone was encapsulated in nanoparticles and used in a wound-dressing material for skin ulcers, showing potential for controlled drug release and high safety (Rojewska et al., 2020).

Development of Site-Specific Drug Delivery Systems : Research focused on designing colon-targeted delivery systems for pioglitazone hydrochloride, aiming to improve its therapeutic efficacy in managing colorectal cancer (Sinha & Sethi, 2015).

Instrumental Analytical Perspectives

Raman Spectroscopy and HPLC Analysis : Raman spectroscopy provided a non-destructive characterization of pioglitazone hydrochloride, while HPLC offered a precise and sensitive method for its quantification in human plasma (Vértiz-Beltrán et al., 2014).

Asynchronous-Alternating Merging-Zone Flow-Injection Method : An innovative method was developed for determining pioglitazone content in medicines using gold nanoparticles, offering rapid, accurate, and cost-effective analysis (Zhang et al., 2018).

Other Applications

Gastroretentive Mucoadhesive Micro Particulate System : This study developed a micro-particulate system for sustained delivery of pioglitazone hydrochloride, showing potential for enhanced dose efficiency and patient compliance (Prabhudesai & Gude, 2013).

Enhanced Solubility and Bioavailability in Nanosuspension : A nanosuspension of pioglitazone was prepared to improve its solubility and bioavailability, indicating better pharmacokinetics compared to traditional formulations (Narayan et al., 2016).

Transdermal Patches for Sustained Delivery : The development of transdermal patches for pioglitazone hydrochloride aimed to overcome issues like short half-life and extensive metabolism, suggesting a novel drug delivery approach (Francis, 2016).

Eigenschaften

IUPAC Name |

(5S)-5-[[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S.ClH/c1-2-13-3-6-15(20-12-13)9-10-24-16-7-4-14(5-8-16)11-17-18(22)21-19(23)25-17;/h3-8,12,17H,2,9-11H2,1H3,(H,21,22,23);1H/t17-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHUUBYQTCDQWRA-LMOVPXPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)C[C@H]3C(=O)NC(=O)S3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207681-48-8 | |

| Record name | Pioglitazone hydrochloride, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207681488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIOGLITAZONE HYDROCHLORIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TRJ196V9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

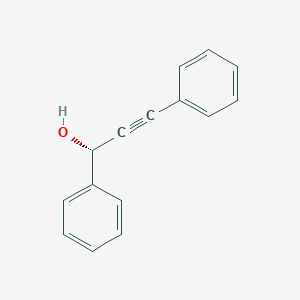

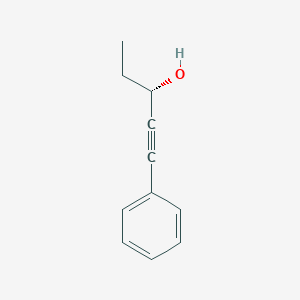

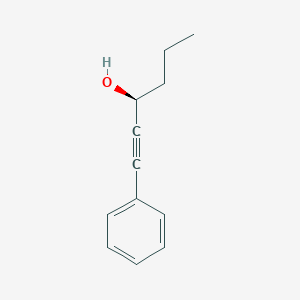

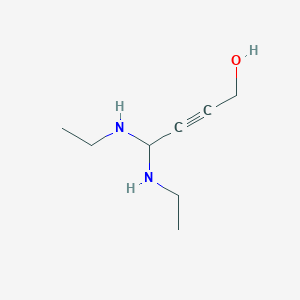

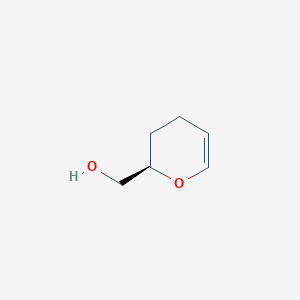

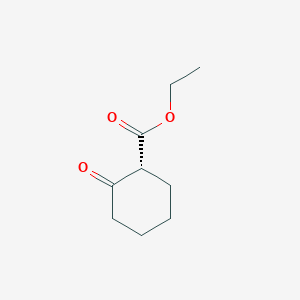

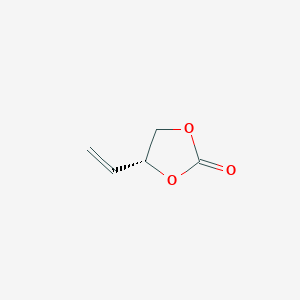

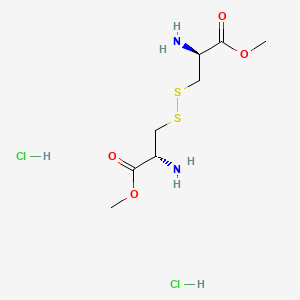

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-3-[bis(2-hydroxyethyl)azaniumyl]-2-hydroxypropane-1-sulfonate](/img/structure/B8254073.png)

![[2-[(2S)-oxan-2-yl]-5-(trifluoromethyl)pyrazol-3-yl]boronic acid](/img/structure/B8254128.png)